Cas no 32433-28-6 (N-(Quinolin-4-yl)acetamide)

N-(Quinolin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(Quinolin-4-yl)acetamide
- Acetamide,N-4-quinolinyl-
- N-quinolin-4-ylacetamide
- N-4-Quinolinylacetamide
- SB67665
- Acetamide, N-4-quinolinyl-
- 4-Acetamidoquinoline
- SCHEMBL13113090
- 32433-28-6
- AKOS015897042
- 13PLR20HSG
- DTXSID20186178
- FT-0713822
- L10180
- 4-Acetylaminoquinoline
- UNII-13PLR20HSG
- Oprea1_514702
- CCRIS 1689
- DB-032394
-
- MDL: MFCD00474717
- インチ: InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14)
- InChIKey: OEONEHOVSJDOGK-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N=C1C=CNC2=CC=CC=C21
計算された属性
- せいみつぶんしりょう: 186.0794
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 42Ų
じっけんとくせい
- 密度みつど: 1.242
- ゆうかいてん: 174 ºC
- ふってん: 320.7°C (rough estimate)
- 屈折率: 1.5300 (estimate)
- PSA: 41.99
N-(Quinolin-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143049-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 1g |
$222 | 2023-02-17 | |
Chemenu | CM143049-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 10g |
$968 | 2021-08-05 | |
Alichem | A189005178-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 5g |
$552.08 | 2023-09-02 | |
Alichem | A189005178-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 1g |
$183.60 | 2023-09-02 | |
Chemenu | CM143049-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 5g |
$622 | 2021-08-05 | |
Ambeed | A337584-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 1g |
$200.0 | 2024-04-20 | |
Crysdot LLC | CD11145347-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 10g |
$1027 | 2024-07-15 | |
Crysdot LLC | CD11145347-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 5g |
$658 | 2024-07-15 | |
Alichem | A189005178-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 10g |
$823.68 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733258-1g |
n-(Quinolin-4-yl)acetamide |
32433-28-6 | 98% | 1g |
¥2100.00 | 2024-08-02 |
N-(Quinolin-4-yl)acetamide 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
N-(Quinolin-4-yl)acetamideに関する追加情報
Professional Introduction to N-(Quinolin-4-yl)acetamide (CAS No. 32433-28-6)
N-(Quinolin-4-yl)acetamide, identified by its Chemical Abstracts Service (CAS) number 32433-28-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural framework of N-(Quinolin-4-yl)acetamide incorporates a quinoline moiety, a heterocyclic aromatic ring system renowned for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their potential in treating various diseases, including infectious disorders and cancer.
The pharmacological relevance of N-(Quinolin-4-yl)acetamide stems from its ability to interact with biological targets in complex ways. The quinoline ring is a privileged scaffold in drug design, exhibiting properties that make it an attractive candidate for modulating enzyme activity and receptor binding. In recent years, advancements in computational chemistry and high-throughput screening have facilitated the discovery of quinoline-based compounds with enhanced efficacy and reduced toxicity. N-(Quinolin-4-yl)acetamide exemplifies this trend, as it has been explored in several preclinical studies for its potential therapeutic benefits.
In the realm of medicinal chemistry, the synthesis of N-(Quinolin-4-yl)acetamide involves sophisticated organic transformations that highlight the compound's synthetic accessibility and versatility. The amide functional group in its structure contributes to its solubility and bioavailability, making it a promising candidate for further pharmacological investigation. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic acyl substitution, to optimize the yield and purity of this compound. These methodologies underscore the growing importance of N-(Quinolin-4-yl)acetamide as a building block for more complex drug candidates.
The biological activity of N-(Quinolin-4-yl)acetamide has been systematically evaluated in multiple preclinical models. Studies have demonstrated its potential in inhibiting key enzymes involved in cancer cell proliferation and metabolism. Furthermore, its interaction with specific protein targets has been explored, revealing mechanisms that could lead to novel therapeutic interventions. The quinoline moiety's ability to modulate these biological pathways makes N-(Quinolin-4-yl)acetamide a valuable asset in drug discovery pipelines.
Emerging research indicates that N-(Quinolin-4-yl)acetamide may also exhibit properties relevant to anti-inflammatory and neuroprotective applications. The compound's structural features allow it to engage with inflammatory mediators and neural receptors, suggesting potential benefits in managing chronic inflammatory conditions and neurodegenerative diseases. These findings align with the broader trend of utilizing quinoline derivatives to address multifaceted therapeutic challenges.
The development of N-(Quinolin-4-yl)acetamide
The synthetic pathways for producing N-( The future prospects of N-(
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